molecular formula C17H21FN2O2 B2887943 2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide CAS No. 2411193-39-8

2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide

Katalognummer B2887943
CAS-Nummer: 2411193-39-8
Molekulargewicht: 304.365
InChI-Schlüssel: WTABMMQVPTZDSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was initially developed as an anti-cancer drug and has since been investigated for its potential in treating other conditions such as autoimmune disorders and viral infections. In

Wissenschaftliche Forschungsanwendungen

2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by targeting multiple signaling pathways involved in tumor growth and angiogenesis. In addition, it has been investigated for its potential in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, as well as viral infections such as hepatitis B and C.

Wirkmechanismus

2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 exerts its therapeutic effects by inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. It targets the RAF/MEK/ERK pathway, which is commonly activated in cancer cells, as well as the VEGF receptor pathway, which is involved in angiogenesis. By inhibiting these pathways, this compound 43-9006 can effectively suppress tumor growth and angiogenesis, leading to improved patient outcomes.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a range of biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor angiogenesis. In addition, it has been shown to have immunomodulatory effects, which may be beneficial in treating autoimmune disorders. This compound 43-9006 has also been shown to have anti-viral effects, making it a potential candidate for the treatment of viral infections.

Vorteile Und Einschränkungen Für Laborexperimente

2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied, with a large body of literature available on its therapeutic potential. However, there are also limitations to using this compound 43-9006 in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, it can have variable effects depending on the cell type and tumor model used, making it important to carefully select appropriate experimental conditions.

Zukünftige Richtungen

For the study of 2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 include combination therapy, developing more selective inhibitors, and further understanding its off-target effects.

Synthesemethoden

The synthesis of 2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 involves a multi-step process that starts with the reaction of 2-fluorobenzylamine with 2-bromoacetophenone to form an intermediate product. This intermediate is then reacted with N-methylpentanamide to form the final product, this compound 43-9006. The synthesis process has been optimized to improve the yield and purity of the final product, making it suitable for further studies.

Eigenschaften

IUPAC Name

2-(but-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-4-8-15(19-16(21)9-5-2)17(22)20(3)12-13-10-6-7-11-14(13)18/h6-7,10-11,15H,4,8,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTABMMQVPTZDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)CC1=CC=CC=C1F)NC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.